molecular formula C11H11N5 B1411343 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole CAS No. 1706455-05-1

4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole

Cat. No. B1411343
CAS RN: 1706455-05-1
M. Wt: 213.24 g/mol
InChI Key: LHQDFINHZCEAFX-UHFFFAOYSA-N
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Description

“4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole” is a chemical compound with the molecular formula C11H11N5 . Its average mass is 213.238 Da and its monoisotopic mass is 213.101440 Da .


Synthesis Analysis

The synthesis of 4-hydrazino-5H-pyrimido[5,4-b]indole and related compounds has been described in the literature . The process starts with ethyl 3-aminoindole-2-carboxylate 1, and 5H-pyrimido[5,4-b]indol-4-one 2 is obtained (80%) by condensing with formamide. Reactions of 2 with phosphorus oxychloride and phosphorus pentasulfide give respectively, 4-chloro-5H-pyrimido[5,4-b]indole 3 (70%) and 5H-pyrimido[5,4-b]indole-4-thione 4 (80%). Compound 3 reacts with amines (morpholine, piperidine) to give the respective 4-amino-5H-pyrimido[5,4-b]-indoles 5, and compound 4 reacts with hydrazine to give 4-hydrazino-5H-pyrimido[5,4-b]indole 6 (80%) .


Molecular Structure Analysis

The molecular structure of 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole consists of 11 Hydrogen atoms, 11 Carbon atoms, and 5 Nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole involve various transformations. For instance, compound 3 reacts with amines (morpholine, piperidine) to give the respective 4-amino-5H-pyrimido[5,4-b]-indoles 5, and compound 4 reacts with hydrazine to give 4-hydrazino-5H-pyrimido[5,4-b]indole 6 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole include a molecular weight of 213.24 g/mol. The molecule contains a total of 29 bond(s). There are 18 non-H bond(s), 15 multiple bond(s), 1 rotatable bond(s), 15 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 nine-membered ring(s), 1 N hydrazine(s), 1 Pyrrole(s) and 1 Pyrimidine(s) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : 4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole and related compounds are synthesized through various chemical reactions. Starting from ethyl 3-aminoindole-2-carboxylate, a series of transformations involving formamide, phosphorus oxychloride, and phosphorus pentasulfide are used to produce different derivatives of 5H-pyrimido[5,4-b]indole, including 4-hydrazino-5H-pyrimido[5,4-b]indole (Monge et al., 1986).

Applications in Medicine

  • Antitumor Activity : Certain derivatives of 4-hydrazino-8-methyl-5H-pyrimido[5,4-b]indole have been explored for their antitumor properties. Research has shown that specific compounds synthesized from 4-hydrazino-5-methyl-1H-pyridin-2-one have promising antineoplastic activities in vitro and in vivo (Nguyen et al., 1990).

Cardiovascular and Blood Platelet Applications

  • Selective Thromboxane Synthetase Inhibitors : Derivatives of 4-hydrazino-8-methyl-5H-pyrimido[5,4-b]indole have been synthesized and studied for their activity as selective thromboxane synthetase inhibitors and antihypertensive agents. Some of these compounds show significant potential in these areas (Monge et al., 1987).
  • Antihypertensive Agents : The antihypertensive effects of certain pyridazino[4,5-b]indole derivatives, including those related to 4-hydrazino-8-methyl-5H-pyrimido[5,4-b]indole, have been studied, showing notable activity in animal models (Monge Vega et al., 1982).

Synthesis and Structural Studies

  • Synthetic Pathways and Heterocyclic Compounds : Research into the synthesis of various derivatives of pyrimido[5,4-b]indoles, including methods involving benzannulated enyne-carbodiimides, highlights the chemical diversity and potential applications of these compounds in areas like DNA binding (Lu et al., 2002).
  • Phosphodiesterase Inhibitors : Some derivatives of 4-amino-7,8-dimethoxy-5H-pyrimido[5,4-b]indole have been synthesized and studied as inhibitors of phosphodiesterases, which are important in the cardiovascular system (Monge et al., 1993).

properties

IUPAC Name

(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-6-2-3-8-7(4-6)9-10(15-8)11(16-12)14-5-13-9/h2-5,15H,12H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQDFINHZCEAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-8-methyl-5H-pyrimido[5,4-b]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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